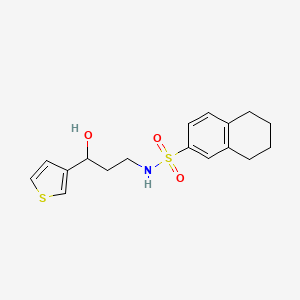

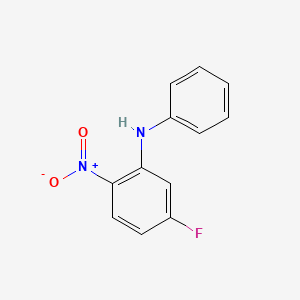

5-Fluoro-2-nitro-N-phenylaniline

Übersicht

Beschreibung

5-Fluoro-2-nitro-N-phenylaniline, also known as 5-F2NP, is a synthetic organic compound belonging to the class of anilines. It is used in a variety of applications due to its unique chemical properties, including its reactivity and its ability to act as a catalyst. 5-F2NP is a versatile compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Preparation of Nitrobenzonitrile and Derivatives

- Wilshire (1967) explored the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene. This compound, closely related to 5-Fluoro-2-nitro-N-phenylaniline, reacts with amines, amino acids, and NH-heteroaromatic compounds, proving essential for synthesizing various derivatives (Wilshire, 1967).

Building Blocks for Heterocyclic Synthesis

- Křupková et al. (2013) identified 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for synthesizing various heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, highlighting the importance of fluoro-nitro compounds in drug discovery (Křupková et al., 2013).

Covalent Complex Formation in Enzyme Reactions

- Santi and McHenry (1972) discussed the formation of a covalent complex between 5-Fluoro-2'-deoxyuridylate and thymidylate synthetase. The complexation and subsequent reactions underscore the relevance of fluorinated compounds in biochemical pathways and drug interactions (Santi & McHenry, 1972).

Synthesis of Fluorophenothiazines

- Sharma et al. (1999) reported the synthesis of fluorophenothiazines, including 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. These compounds are synthesized through a process involving fluoro-nitro compounds, demonstrating their utility in creating complex organic structures (Sharma et al., 1999).

Structural Analysis and Non-Linear Optical Properties

- Yanes et al. (1997) examined N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a compound structurally related to 5-Fluoro-2-nitro-N-phenylaniline. Their study focused on its molecular structure and non-linear optical properties, suggesting the potential of fluoro-nitro compounds in advanced material science (Yanes et al., 1997).

Eigenschaften

IUPAC Name |

5-fluoro-2-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLYOAKLGQZIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-nitro-N-phenylaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)